(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol
説明
特性
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCNANBNVFQJDJ-PRHODGIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133775-25-4 | |
| Record name | (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133775254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R)-2-(2,3-DIFLUOROPHENYL)-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2,3-DIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R,3R)-2-(2,4-DIFLUOROPHENYL)-1-(1H-1,2,4-TRIAZOL-1-YL)-2,3-BUTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F8K4N408B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the difluorophenyl group via electrophilic aromatic substitution.
- Stereoselective synthesis to ensure the correct (2R,3R) configuration.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, solvent selection, and reaction condition optimization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the triazole ring or the difluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole or phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinally, triazole derivatives are often explored for their antifungal, antibacterial, and anticancer properties. This compound could be investigated for similar therapeutic applications.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol would depend on its specific biological target. Typically, triazole derivatives inhibit enzymes by binding to their active sites, disrupting normal cellular processes.
類似化合物との比較
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Used to treat serious fungal infections.
Uniqueness
(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol may have unique properties due to the specific arrangement of its functional groups and stereochemistry, which can influence its biological activity and pharmacokinetics.
生物活性
The compound (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol (CAS No. 133775-25-4) is a triazole derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃F₂N₃O₂
- Molecular Weight : 269.25 g/mol
- Structural Characteristics : The compound features a difluorophenyl group and a triazole moiety, which are critical for its biological interactions.
Antifungal Properties
One of the primary areas of research regarding this compound is its antifungal activity. It is structurally related to Efinaconazole , a known antifungal agent used in the treatment of onychomycosis. Studies have demonstrated that this compound exhibits potent inhibitory effects against various fungal strains.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus fumigatus | 1.0 µg/mL |
| Trichophyton rubrum | 0.25 µg/mL |
These findings suggest that the compound may serve as a viable alternative or adjunct to existing antifungal therapies.
The antifungal mechanism appears to involve the inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. By disrupting this pathway, the compound compromises fungal cell membrane integrity, leading to cell death.
Toxicological Profile
Toxicological studies indicate that (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol exhibits a favorable safety profile:
- Acute Toxicity : In rodent models, no adverse effects were observed at doses up to 5000 mg/kg body weight over a two-year period .
- Chronic Exposure : Long-term studies have shown no significant toxicological concerns related to organ function or histopathology.
Case Study 1: Efinaconazole Comparison
A comparative study between Efinaconazole and (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol demonstrated that while both compounds share similar efficacy against dermatophytes, the latter exhibited lower systemic absorption and fewer side effects in clinical trials involving patients with onychomycosis.
Case Study 2: Synergistic Effects with Other Antifungals
Research has indicated that combining this triazole with other antifungal agents such as terbinafine may enhance therapeutic outcomes. Synergistic effects were noted in vitro against resistant strains of Candida species.
Q & A
Basic: How can researchers ensure enantiomeric purity during the synthesis of (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol?
Methodological Answer:
Enantiomeric purity is critical due to the stereospecificity of antifungal activity in azole derivatives. Use chiral catalysts (e.g., Sharpless epoxidation) to control stereochemistry during key steps like epoxide formation. Post-synthesis, validate purity via chiral HPLC with a cellulose-based column and compare retention times with standards. X-ray crystallography (e.g., as in ) can confirm absolute configuration. For intermediates like (1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol (CAS 126918-35-2), ensure rigorous chiral resolution via preparative chromatography .
Basic: What analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
Methodological Answer:
- Structural confirmation: Use X-ray crystallography (as demonstrated in ) to resolve stereochemistry.
- Purity assessment: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient).
- Mass spectrometry: High-resolution ESI-MS (e.g., Monoisotopic mass = 269.097583 Da, ) validates molecular formula.
- Thermal stability: Differential scanning calorimetry (DSC) determines melting points (e.g., 173.5–174.5°C for its methanesulfonate salt, ).
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize antifungal activity?
Methodological Answer:
- Core modifications: Synthesize analogs with substitutions on the triazole ring (e.g., 5-fluoropyrimidin-4-yl, ) or difluorophenyl group (e.g., 4-methylenepiperidin-1-yl, ).
- Biological assays: Test against Candida spp. and Aspergillus spp. using broth microdilution (CLSI M27/M38 guidelines). Compare MIC values with parent compound.
- Computational modeling: Perform molecular docking with fungal CYP51 (lanosterol 14α-demethylase) to predict binding affinity changes .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Impurity profiles: Use LC-MS to identify byproducts (e.g., stereoisomers or degradation products).
- Assay variability: Standardize inoculum size (1–5 × 10³ CFU/mL) and incubation time (48–72 hrs) per CLSI guidelines.
- Solubility effects: Pre-dissolve compounds in DMSO (≤1% v/v) and validate stability via HPLC.
Cross-reference methodologies from antifungal SAR studies ( ) to isolate experimental variables.
Advanced: What experimental designs are optimal for in vivo pharmacokinetic studies of this compound?
Methodological Answer:
- Animal models: Use neutropenic murine candidiasis models. Administer via oral gavage (10–50 mg/kg) and collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, and 24 hrs.
- Bioanalysis: Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
- Data interpretation: Calculate AUC, Cmax, and t1/2. Compare with in vitro MICs to establish PK/PD correlations. Reference randomized block designs ( ) for robust statistical analysis.
Basic: How can crystallographic data inform the rational design of derivatives?
Methodological Answer:
Crystal structures (e.g., ) reveal:
- Hydrogen-bonding networks: Key interactions (e.g., triazole N–H···O with target enzymes) can guide substitutions to enhance binding.
- Conformational flexibility: Analyze torsion angles to predict steric hindrance in modified analogs.
Use software like PyMOL or Mercury to overlay derivatives onto parent structures and assess steric/electronic compatibility.
Advanced: What strategies mitigate metabolic instability in preclinical development?
Methodological Answer:
- Metabolite identification: Incubate with human liver microsomes (HLMs) and use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).
- Prodrug design: Synthesize methanesulfonate salts ( ) to improve solubility and delay hepatic clearance.
- CYP inhibition assays: Test against CYP3A4/2C9 isoforms to predict drug-drug interactions.
Advanced: How can computational methods predict off-target effects in mammalian cells?
Methodological Answer:
- Target profiling: Use similarity ensemble approach (SEA) to compare structural motifs against databases like ChEMBL.
- Toxicity prediction: Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and cytotoxicity.
- Experimental validation: Perform cytotoxicity assays on HepG2 cells (CC50 values) and compare with antifungal MICs to calculate selectivity indices.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
